molecular formula C19H22FN3O3S B2553262 7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421495-26-2

7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2553262
CAS No.: 1421495-26-2
M. Wt: 391.46
InChI Key: GJIRICUHBWAFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a high-purity chemical compound intended for research and development purposes. This synthetic molecule features a complex tetrahydropyrimidothiazine core structure, which is a scaffold of significant interest in medicinal chemistry due to its potential biological activities . The compound's structure includes a 4-fluorophenoxy ethyl side chain, a feature common in pharmaceuticals and bioactive molecules designed for targeted interaction . Provided as a solid, this product is characterized to ensure identity and purity, suitable for use in various laboratory studies. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

7-ethyl-N-[2-(4-fluorophenoxy)ethyl]-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-3-16-12(2)22-19-23(18(16)25)10-13(11-27-19)17(24)21-8-9-26-15-6-4-14(20)5-7-15/h4-7,13H,3,8-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIRICUHBWAFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCCOC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS Number: 1421499-74-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18FN3O2SC_{17}H_{18}FN_{3}O_{2}S, with a molecular weight of 347.4 g/mol. The structure includes a tetrahydropyrimido-thiazine core with various substituents that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Although detailed mechanisms remain under investigation, preliminary studies suggest potential inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.

Anti-inflammatory Activity

Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory effects. For instance, compounds designed from similar scaffolds have shown inhibition of COX-II with IC50 values ranging from 0.011 μM to 1.33 μM . While specific data on this compound's activity against COX-II is limited, its structural analogs suggest a promising pathway for anti-inflammatory applications.

Antimicrobial Potential

The compound's structural features may also confer antimicrobial properties. Studies on related thiazine derivatives have demonstrated effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Cytotoxicity and Antitumor Activity

Initial assessments have shown that certain thiazine derivatives possess cytotoxic effects on cancer cell lines. For example, compounds with similar functionalities have been reported to induce apoptosis in human cancer cells through the activation of caspases and modulation of cell cycle regulators . The specific cytotoxic profile of 7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide requires further exploration.

Study 1: COX Inhibition

In a comparative study evaluating the anti-inflammatory potential of various thiazine derivatives, one compound showed an IC50 value of 0.2 μM against COX-II, significantly outperforming traditional NSAIDs like Celecoxib . Such findings underscore the potential utility of structurally related compounds in therapeutic settings.

Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiazine derivatives revealed that certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent variations in enhancing antibacterial potency .

Data Table: Summary of Biological Activities

Activity TypeMechanismIC50 (μM)Reference
COX-II InhibitionEnzyme inhibition0.011 - 1.33
AntimicrobialDisruption of cell wall synthesisVaries
CytotoxicityInduction of apoptosisTBD

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazine compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide possess broad-spectrum antibacterial activity. For instance, certain derivatives have been evaluated against Mycobacterium smegmatis, demonstrating minimum inhibitory concentrations (MIC) that suggest potential as antitubercular agents .

Anticancer Properties

Thiazine derivatives have also been investigated for their anticancer potential. Compounds within this chemical class have shown effectiveness in inhibiting cancer cell proliferation in various in vitro studies. The mechanism often involves targeting specific pathways related to cell division and apoptosis. For example, some thiazole derivatives have been reported to inhibit RNA and DNA synthesis without affecting protein synthesis .

Case Study 1: Antimicrobial Evaluation

A study conducted on various thiazine derivatives demonstrated that those containing the 4-fluorophenoxy group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The evaluation was performed using standard antimicrobial susceptibility tests against a panel of bacterial strains.

Case Study 2: Anticancer Activity Assessment

In vitro assays were performed on cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). Results indicated that certain derivatives showed significant cytotoxic effects with IC50 values comparable to established anticancer drugs like cisplatin. Molecular docking studies further elucidated the binding interactions between these compounds and key enzymes involved in cancer metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reactivity/Biological Relevance Source
7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide Pyrimido[2,1-b][1,3]thiazine 7-ethyl, 8-methyl, N-(2-(4-fluorophenoxy)ethyl)carboxamide Hypothesized enhanced CNS penetration due to fluorinated phenoxy group; potential kinase inhibition. N/A (hypothetical)
2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenylpyrimido[2,1-b][1,3]oxazine-7-carbonitrile (compound 3) Pyrimido[2,1-b][1,3]oxazine 8-methylthio (leaving group), 4-chlorophenyl, 7-cyano Electrophilic reactivity via methylthio group; cyano group enables cyclization to polycyclic systems . –4
Ethyl 7-methyl-3-oxo-5-phenylthiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 7-methyl, 3-oxo, 5-phenyl, ethyl ester Flattened boat conformation in crystal structure; C–H···O hydrogen bonding stabilizes crystal packing .
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) Thieno[2,3-d]pyrimidine 4-methoxybenzamide, 4-(trifluoromethyl)phenoxy Anti-microbial activity via trifluoromethyl and methoxy groups; confirmed by NMR and MS .

Key Observations:

Core Heterocycle Differences :

  • The pyrimido[2,1-b][1,3]thiazine core (target compound) differs from oxazine (compound 3) and thiazolo[3,2-a]pyrimidine () in ring saturation and heteroatom placement. Thiazine rings (with sulfur) may confer distinct electronic properties compared to oxazine (oxygen) or thiazolo (fused thiazole) systems.

Substituent Effects: The 4-fluorophenoxyethyl group in the target compound contrasts with 4-chlorophenyl (compound 3) and 4-(trifluoromethyl)phenoxy (). Fluorination typically enhances metabolic stability and blood-brain barrier penetration compared to chlorination . The methylthio group in compound 3 acts as a leaving group, enabling nucleophilic substitution reactions absent in the target compound .

Crystallographic and Conformational Insights :

  • Thiazolo[3,2-a]pyrimidine derivatives () exhibit puckered conformations (flattened boat), which may influence binding to biological targets. Similar puckering is plausible in the target compound but unconfirmed due to lack of crystallographic data .

Synthetic Accessibility: Compound 3 was synthesized via chalcone intermediates and column chromatography (), while thieno[2,3-d]pyrimidines () required multi-step nucleophilic substitutions. The target compound’s synthesis would likely involve similar strategies but with fluorophenoxyethyl incorporation.

Research Implications and Gaps

  • Structural Data : X-ray crystallography (e.g., SHELX refinement, ) is needed to confirm the target compound’s conformation and hydrogen-bonding patterns, critical for structure-activity relationships.
  • Comparative Reactivity : The absence of a leaving group (vs. compound 3) may limit electrophilic reactivity but improve metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.